N-(2-chlorophenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide
Description
N-(2-Chlorophenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrazine core substituted with a 4-methylphenyl group at position 9 and an acetamide moiety linked to a 2-chlorophenyl group.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN6O2/c1-14-6-8-15(9-7-14)18-12-19-21-26-29(22(31)27(21)10-11-28(19)25-18)13-20(30)24-17-5-3-2-4-16(17)23/h2-12H,13H2,1H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZRKQWVIKHDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=CC=C5Cl)C3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C22H21ClN4O
Structural Features
The structure features:
- A chlorophenyl group which may enhance lipophilicity and biological interactions.
- A pyrazolo-triazole moiety known for diverse biological activities.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with cell surface receptors could modulate various signaling pathways.
- Nucleic Acid Interaction : Potential binding to DNA/RNA might influence gene expression.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazoles have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The pyrazolo-triazole framework has been associated with anticancer activity. SAR studies suggest that modifications to the substituents on the phenyl rings can enhance cytotoxicity against cancer cell lines. For example, compounds with electron-withdrawing groups tend to exhibit increased potency .
Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of related pyrazole derivatives using the agar diffusion method. Compounds demonstrated varying degrees of inhibition against both gram-positive and gram-negative bacteria. Notably, derivatives containing chlorosubstituents exhibited enhanced antibacterial activity compared to reference drugs like ciprofloxacin .
Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer properties of pyrazolo-triazole derivatives. The study reported that certain modifications led to improved activity against specific cancer cell lines, suggesting that this compound could be a promising candidate for further development in cancer therapeutics .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the pyrazolo-triazolo-pyrazine scaffold but differ in substituents, enabling a systematic comparison of structural and physicochemical properties:
Structural and Physicochemical Data
Notes:
- *Target compound data inferred from structural analogs.
- logP differences reflect substituent hydrophobicity: F833-1166’s 4-methoxyphenyl group increases polarity compared to F833-0377’s 5-chloro-2-methoxyphenyl and the target’s 2-chlorophenyl .
Substituent Effects on Properties
- Chlorophenyl vs. Methoxyphenyl : The 2-chlorophenyl group in the target compound enhances lipophilicity (logP ~3.5) compared to F833-1166’s 4-methoxyphenyl (logP 3.75), where the methoxy group introduces moderate polarity .
- Positional Isomerism : F833-0377’s 5-chloro-2-methoxyphenyl substituent (logP 3.45) demonstrates how chloro and methoxy groups at specific positions balance hydrophobicity and hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
